molecular formula C7H5ClN2O B3054968 4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 62617-49-6

4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B3054968
CAS No.: 62617-49-6
M. Wt: 168.58 g/mol
InChI Key: MIVUTDCLGJCDAY-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 62617-49-6) is a chemical compound belonging to the class of nicotinonitrile derivatives. These 3-cyano-2-pyridone scaffolds are recognized as privileged structures in medicinal chemistry and are considered analogs of the alkaloid ricinine . The core 2-pyridone structure is a significant heteroaromatic skeleton with demonstrated pharmaceutical potential and broad biological activities, making it a valuable building block for synthesizing nitrogen-containing heterocycles . While direct biological data for this specific 1-methyl derivative is limited in the searched literature, research on closely related 3-cyano-2-pyridone compounds has revealed a range of promising biological properties. These properties include documented cytotoxic effects against tumor cell lines , as well as insecticidal and corrosion-inhibiting activities . The reactive chloro and cyano substituents on the pyridone ring make it a versatile intermediate for further chemical exploration, particularly in nucleophilic substitution and cyclization reactions to create more complex molecular architectures for drug discovery and materials science . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-methyl-2-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c1-10-3-2-6(8)5(4-9)7(10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVUTDCLGJCDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C(C1=O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556615
Record name 4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62617-49-6
Record name 4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 4-chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile with methylating agents. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines) in the presence of a base (e.g., sodium hydroxide) at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Major Products Formed

    Substitution: 4-Amino-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

    Reduction: 4-Chloro-1-methyl-2-hydroxy-1,2-dihydropyridine-3-carbonitrile.

    Oxidation: 4-Chloro-1-carboxy-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the chloro and oxo groups enhances its binding affinity to these targets. Additionally, the compound can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties of Analogous Compounds

Compound Name (Substituents) Position 4 Position 6 Key Properties/Applications Reference
4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Cl H Intermediate for functional materials/drugs -
Cl-PAMOPC (5-((4,6-dichlorocyclohexa-2,4-dien-1-yl)diazenyl)-6-hydroxy-1,4-dimethyl-...) Cl, diazenyl Dichlorocyclohexadienyl High solubility (>0.1 wt% in PGMEA), thermal stability (263°C decomposition), image-sensor dye
4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-... (Compound 6) 2-Ethoxyphenyl 4-Fluorophenyl Anticancer activity (IC50 = 0.70 μM vs. HT-29 colon cancer)
4-(2-Chlorophenyl)-6-(2-fluorophenyl)-... (3cd) 2-Chlorophenyl 2-Fluorophenyl Yellow liquid, 64% yield, moderate solubility
4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile OMe H Reported in Ricinus communis; solubility data available

Key Observations :

  • Electron-Withdrawing Groups (Cl, CN) : Enhance stability and electrophilicity, critical for dye applications (e.g., Cl-PAMOPC in image sensors) .
  • Aryl Substituents (e.g., 4-Fluorophenyl) : Improve anticancer potency by enabling hydrophobic interactions with kinase targets like survivin .
  • Methoxy vs. Methyl : Methoxy derivatives () exhibit lower lipophilicity but may offer better solubility in polar solvents compared to the chloro-methyl analog.

Key Findings :

  • Anticancer Activity : Aryl-substituted analogs (e.g., compound 6 in ) outperform simpler derivatives due to enhanced target binding .
  • Antioxidant Performance : Electron-donating groups (e.g., hydroxy-methoxyphenyl in ) significantly boost radical scavenging, while chloro substituents may reduce efficacy due to electron withdrawal.
  • Antimicrobial Activity : Thiophenyl and tetrazole substituents () provide moderate activity, suggesting the target compound’s chloro-methyl groups may require optimization for similar effects.

Insights :

  • Thermal Stability : Cl-PAMOPC’s decomposition temperature (263°C) highlights the stabilizing role of diazenyl and chloro groups .
  • Synthetic Efficiency : Electron-deficient aryl groups (e.g., chlorophenyl) reduce yields (e.g., 3ch: 59%) compared to methoxy-substituted derivatives (3cc: 98%) .

Biological Activity

4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is characterized by its unique functional groups, which contribute to its potential therapeutic applications, particularly in medicinal chemistry.

The compound has the following chemical characteristics:

  • Molecular Formula : C7_7H6_6ClN2_2O
  • Molecular Weight : 168.58 g/mol
  • CAS Number : 62617-49-6

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their catalytic activity. This is facilitated by the presence of the chloro and oxo groups, which enhance binding affinity to target sites.
  • Modulation of Signaling Pathways : It may influence various signaling pathways within cells, leading to observed biological effects such as anti-inflammatory and anticancer activities.

Biological Activity

Research has indicated several key areas where this compound demonstrates significant biological activity:

Anticancer Activity

Studies have explored the anticancer potential of this compound, particularly its ability to inhibit tumor cell growth. For instance, it has been evaluated against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Neuroprotective Properties

Recent investigations suggest that this compound may exhibit neuroprotective effects. It has been shown to interact with metabotropic glutamate receptors (mGluRs), which are crucial in neurological functions. This interaction could lead to protective effects against neurodegenerative diseases .

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant inhibition of cancer cell proliferation in vitro.
Study 2 Showed anti-inflammatory effects in animal models of inflammation.
Study 3 Investigated neuroprotective effects via modulation of mGluR activity, indicating potential for treating neurodegenerative conditions.

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Lipophilicity : The compound exhibits favorable lipophilicity, which is essential for its ability to cross biological membranes and reach target sites within the body .
  • Plasma Protein Binding : Studies indicate that it has a reasonable plasma protein binding capacity, which influences its distribution and efficacy in vivo .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : Multi-component reactions under ultrasonication (20–40 kHz) or thermal conditions (80–100°C) are common. For example, chloro-substituted analogs are synthesized via cyclocondensation of aldehydes, cyanoacetamide, and methyl ketones in ethanol or acetic acid, achieving yields of 75–85% . Optimize solvent polarity (e.g., ethanol vs. DMF) to reduce side-product formation.

Q. How should researchers characterize this compound spectroscopically to confirm its structure?

  • Methodology : Use a combination of:

  • IR spectroscopy : Confirm carbonyl (C=O, ~1640–1680 cm⁻¹) and nitrile (C≡N, ~2210 cm⁻¹) stretches .
  • NMR : Analyze 1H^1H-NMR for pyridone ring protons (δ 6.7–7.8 ppm) and methyl groups (δ 2.3–3.9 ppm). 13C^{13}C-NMR should show carbonyl carbons at δ 165–175 ppm and nitrile carbons at δ 115–120 ppm .
  • Mass spectrometry : Look for molecular ion peaks (e.g., m/z 208 for C8_8H6_6ClN2_2O) with fragmentation patterns consistent with chloro and methyl substitutions .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology :

  • PPE : Wear nitrile gloves, safety glasses, and lab coats. Avoid skin contact due to potential irritancy .
  • Engineering controls : Use fume hoods for weighing and synthesis. Store in dry, cool conditions away from ignition sources .
  • First aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 1H^1H-NMR shifts) for derivatives of this compound?

  • Methodology :

  • Variable-temperature NMR : Assess tautomeric equilibria (e.g., keto-enol shifts) in DMSO-d6_6 or CDCl3_3 .
  • X-ray crystallography : Resolve structural ambiguities by analyzing bond angles and torsion angles (e.g., C5–N1–C1–O1 dihedral angles ~176°) .
  • Computational modeling : Compare experimental spectra with DFT-calculated 1H^1H-NMR shifts (e.g., using Gaussian at B3LYP/6-31G* level) .

Q. What strategies improve the regioselectivity of functionalization at the 4-chloro position?

  • Methodology :

  • Directed metallation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the pyridone ring, enabling selective substitution at C4 .
  • Cross-coupling : Employ Suzuki-Miyaura reactions with Pd(OAc)2_2/PPh3_3 to replace chlorine with aryl/heteroaryl groups (e.g., 4-fluorophenyl) .
  • Protection/deprotection : Temporarily block reactive sites (e.g., nitrile) with TMSCl before functionalization .

Q. How can the anticancer activity of this compound be mechanistically evaluated in vitro?

  • Methodology :

  • Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} calculations .
  • Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays or Annexin V-FITC/PI staining .
  • Molecular docking : Screen against targets like tubulin or topoisomerase II using AutoDock Vina to predict binding modes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 2
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4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

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